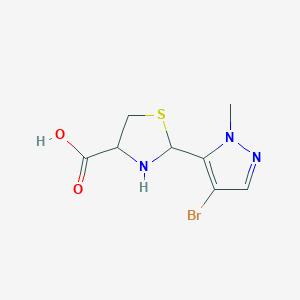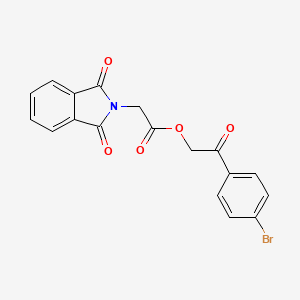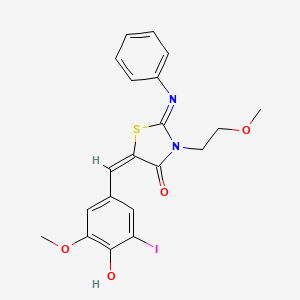![molecular formula C14H14N6S B10891882 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891882.png)
9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic structures such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Imidazole derivatives
Uniqueness
What sets 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N6S |
|---|---|
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
12-ethyl-11-methyl-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H14N6S/c1-4-9-8(2)21-14-11(9)13-16-12(18-20(13)7-15-14)10-5-6-19(3)17-10/h5-7H,4H2,1-3H3 |
Clave InChI |
MQQPKQWOUQXKJO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10891799.png)
![2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10891802.png)
![ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10891808.png)


![3-bromo-7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10891817.png)

![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891823.png)

![4-[6-oxo-3-phenyl-4-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10891836.png)
![3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10891840.png)
![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10891844.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10891851.png)

